molecular formula C7H11ClF3NO3 B13537106 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride

Cat. No.: B13537106
M. Wt: 249.61 g/mol
InChI Key: ZTZOJPJHQGYXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to modulation of their activity. This compound can affect various biochemical pathways, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry compared to its analogs .

Properties

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.61 g/mol

IUPAC Name

2-[4-hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)6(14)2-4(11-3-6)1-5(12)13;/h4,11,14H,1-3H2,(H,12,13);1H

InChI Key

ZTZOJPJHQGYXIS-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(C(F)(F)F)O)CC(=O)O.Cl

Origin of Product

United States

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